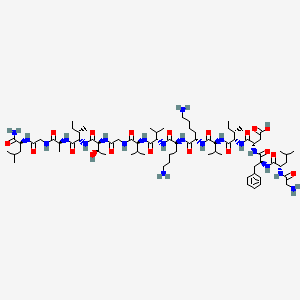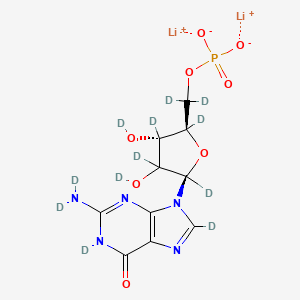
Eupenicisirenin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eupenicisirenin C is a sirenin derivative isolated from marine fungus Penicillium species SCSIO 41410. This compound has garnered significant attention due to its potent biological activities, particularly its ability to inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the cyclic guanosine monophosphate-adenosine monophosphate synthase-stimulator of interferon genes (cGAS-STING) pathway .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Eupenicisirenin C is primarily obtained through the fermentation of the marine fungus Penicillium species SCSIO 41410. The fermentation process involves cultivating the fungus in a suitable medium under controlled conditions, followed by extraction and purification of the compound using chromatographic techniques .
Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the general approach would involve optimizing the fermentation conditions to maximize yield. This includes adjusting parameters such as temperature, pH, nutrient concentration, and aeration. Post-fermentation, large-scale extraction and purification techniques, such as high-performance liquid chromatography (HPLC), would be employed to isolate the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Eupenicisirenin C undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound, potentially enhancing its biological activity.
Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: This reaction involves replacing one functional group with another, which can lead to the formation of derivatives with different properties
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with potentially unique biological activities .
Applications De Recherche Scientifique
Eupenicisirenin C has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and stability of sirenin derivatives.
Biology: Investigated for its role in modulating cellular pathways, particularly those involved in inflammation and immune response.
Medicine: Explored as a potential therapeutic agent for treating diseases such as osteoporosis and inflammatory disorders due to its ability to inhibit NF-κB and cGAS-STING pathways
Mécanisme D'action
Eupenicisirenin C exerts its effects by inhibiting the NF-κB pathway, which plays a crucial role in regulating immune response and inflammation. It also suppresses the cGAS-STING pathway, which is involved in the detection of cytosolic DNA and the activation of innate immune responses. By targeting these pathways, this compound can effectively reduce inflammation and inhibit the differentiation of osteoclasts, making it a promising candidate for treating osteoporosis and other inflammatory conditions .
Comparaison Avec Des Composés Similaires
Penicisteck Acid F: Another compound derived from marine fungi with potent NF-κB inhibitory activity.
Tanzawaic Acid Derivatives: Compounds with similar biological activities, particularly in inhibiting osteoclastogenesis
Uniqueness: Eupenicisirenin C stands out due to its unique cyclopropane moiety, which is rare among sirenin derivatives. This structural feature contributes to its potent biological activities and makes it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C13H18O4 |
|---|---|
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
(1R,6S,7R)-7-(3-methoxy-3-oxopropyl)-7-methylbicyclo[4.1.0]hept-2-ene-3-carboxylic acid |
InChI |
InChI=1S/C13H18O4/c1-13(6-5-11(14)17-2)9-4-3-8(12(15)16)7-10(9)13/h7,9-10H,3-6H2,1-2H3,(H,15,16)/t9-,10+,13+/m0/s1 |
Clé InChI |
FVAXAFUDRXJYBC-OPQQBVKSSA-N |
SMILES isomérique |
C[C@]1([C@@H]2[C@H]1C=C(CC2)C(=O)O)CCC(=O)OC |
SMILES canonique |
CC1(C2C1C=C(CC2)C(=O)O)CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-tert-butyl-3-[[2-[4-(2-hydroxyethoxy)anilino]-5-methylpyrimidin-4-yl]amino]benzenesulfonamide](/img/structure/B12368097.png)
![7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridine-2,4-dione](/img/structure/B12368102.png)
![(2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol;dihydrochloride](/img/structure/B12368105.png)


![[(3R)-3-aminopiperidin-1-yl]-[2-(1-ethylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B12368117.png)
![(3Z)-N-[(1R)-1-(4-fluorophenyl)ethyl]-3-[[4-[[2-(furan-2-yl)-2-oxoacetyl]amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-1H-indole-5-carboxamide](/img/structure/B12368123.png)





![benzyl N-[(E,2S)-7-(dimethylamino)-1-[[1-[[4-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl]-2-oxopyridin-3-yl]amino]-1,7-dioxohept-5-en-2-yl]carbamate](/img/structure/B12368165.png)

